molecular formula C9H17N3 B1471914 2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1519134-96-3

2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1471914
CAS RN: 1519134-96-3
M. Wt: 167.25 g/mol
InChI Key: PRYXLRVIKNBLTC-UHFFFAOYSA-N
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Description

“2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ethan-1-amine group is attached to one of the carbon atoms in the pyrazole ring .


Chemical Reactions Analysis

The reactivity of pyrazole compounds depends on the substituents attached to the ring. They can undergo various reactions such as N-alkylation, N-acylation, sulfonation, halogenation, and many others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine” would depend on its exact structure and the presence of any functional groups.

Scientific Research Applications

Catalysis and Polymerization

One area of application is in catalysis, where pyrazolylamine ligands have been used in nickel(II)-catalyzed oligomerization and polymerization of ethylene. This process is dependent on both the solvent and co-catalyst used, leading to different products like butene, hexene, and polyethylene. Such catalytic systems are significant for producing materials with varied industrial applications, from plastics to chemicals (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Chelating Agents

Pyrazole-containing compounds, including those with similar structures to 2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized as chelating agents. These compounds have applications in coordination chemistry, potentially useful in the synthesis of metal complexes with various properties and applications (Driessen, 2010).

Environmental Applications

Pyrazolylamine derivatives have also been investigated for their role in the copolymerization of CO2 and cyclohexene oxide. Such catalysts are important for creating eco-friendly polymers, contributing to carbon capture and utilization strategies. This indicates the potential of these compounds in addressing environmental concerns and promoting sustainability (Matiwane, Obuah, & Darkwa, 2020).

Material Science

In material science, pyrazole derivatives have been explored for the modification of hydrogels through radiation-induced processes. Such modifications can enhance the properties of hydrogels, making them more suitable for medical applications due to improved thermal stability and biological activity (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with various receptors .

Future Directions

The future directions in the research and development of pyrazole compounds are vast, given their wide range of biological activities. They are being explored for potential use in various fields, including medicinal chemistry, agriculture, and materials science .

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYXLRVIKNBLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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